molecular formula C21H18N2O3S B1670929 Dptip CAS No. 351353-48-5

Dptip

Cat. No.: B1670929
CAS No.: 351353-48-5
M. Wt: 378.4 g/mol
InChI Key: JMXVHYPSBANVAQ-UHFFFAOYSA-N
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Description

DPTIP is a potent and selective N-SMase2 inhibitor and brain penetrant.

Mechanism of Action

Target of Action

DPTIP primarily targets Neutral Sphingomyelinase 2 (nSMase2) . nSMase2 is an enzyme that catalyzes the formation of ceramide, a required step in the formation and release of extracellular vesicles (EVs) . These EVs play a crucial role in intercellular communication underlying many physiological and pathological processes .

Mode of Action

This compound acts as a potent inhibitor of nSMase2 . It binds to nSMase2 and inhibits its activity, thereby preventing the formation of ceramide . This inhibition of ceramide formation subsequently leads to a reduction in the release of EVs .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sphingomyelin-ceramide pathway. By inhibiting nSMase2, this compound prevents the hydrolysis of sphingomyelin to ceramide . This action disrupts the formation and release of EVs, which are involved in various physiological and pathological processes .

Pharmacokinetics

This compound has been found to be metabolically stable and capable of penetrating the brain . It exhibits poor oral pharmacokinetics, modest brain penetration, and rapid clearance . To enhance its pharmacokinetic properties, researchers have conjugated this compound to a hydroxyl-PAMAM dendrimer delivery system, creating dendrimer-DPTIP (D-DPTIP) .

Result of Action

The inhibition of nSMase2 by this compound leads to a dose-dependent reduction in the release of EVs from primary astrocyte cultures . In a mouse model of brain injury, this compound potently inhibited IL-1β-induced astrocyte-derived EV release . This inhibition led to a reduction of cytokine upregulation in the liver and attenuation of the infiltration of immune cells into the brain .

Action Environment

The action of this compound is influenced by the environment within the body. For instance, inflammation can upregulate nSMase2 activity, thereby increasing the release of EVs . By inhibiting nSMase2, this compound can counteract this effect and reduce the impact of inflammation on intercellular communication .

Properties

IUPAC Name

2,6-dimethoxy-4-(4-phenyl-5-thiophen-2-yl-1H-imidazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-25-15-11-14(12-16(26-2)20(15)24)21-22-18(13-7-4-3-5-8-13)19(23-21)17-9-6-10-27-17/h3-12,24H,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXVHYPSBANVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=NC(=C(N2)C3=CC=CS3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351353-48-5
Record name 2,6-dimethoxy-4-[5-phenyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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